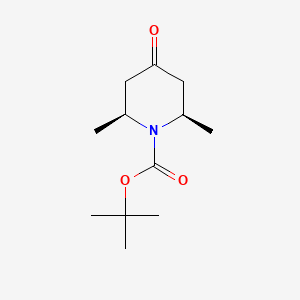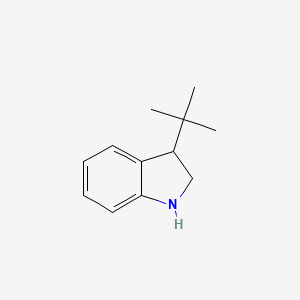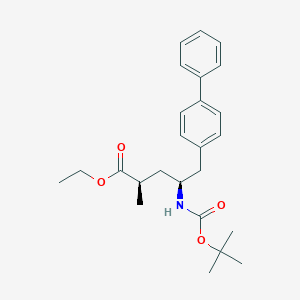
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester
描述
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a biphenyl group, a tert-butoxycarbonyl (Boc) protected amine, and an ethyl ester functional group. The stereochemistry of the compound, indicated by the (2R,4S) configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amine.
Formation of the Ethyl Ester: The carboxylic acid group is esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for coupling reactions, automated systems for protection and deprotection steps, and efficient purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine, where the Boc group can be removed using acids like trifluoroacetic acid, followed by substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid for Boc deprotection, followed by electrophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Biphenyl carboxylic acids or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted amines depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its chiral nature allows for the investigation of stereospecific biochemical pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential as a drug candidate or as an intermediate in the synthesis of pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can engage in π-π interactions, while the Boc-protected amine and ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
(2R,4S)-5-phenyl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester: Similar structure but with a phenyl group instead of a biphenyl group.
(2R,4S)-5-biphenyl-4-yl-4-amino-2-methylpentanoic acid ethyl ester: Lacks the Boc protection on the amino group.
(2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The uniqueness of (2R,4S)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid ethyl ester lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. The biphenyl group provides additional π-π stacking interactions, enhancing its binding properties compared to similar compounds with simpler aromatic groups.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique features
属性
IUPAC Name |
ethyl (2R,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-15,18,22H,6,16-17H2,1-5H3,(H,26,28)/t18-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTIKWPJTDSUPT-GCJKJVERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121953 | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149709-60-4 | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149709-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (αR,γS)-γ-[[(1,1-dimethylethoxy)carbonyl]amino]-α-methyl[1,1′-biphenyl]-4-pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901121953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
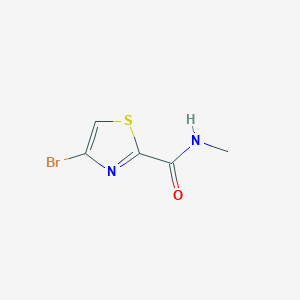
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-ol](/img/structure/B1374954.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)


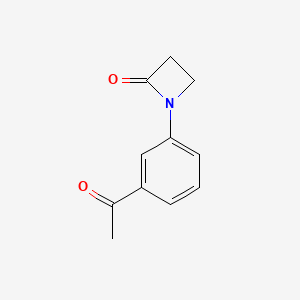
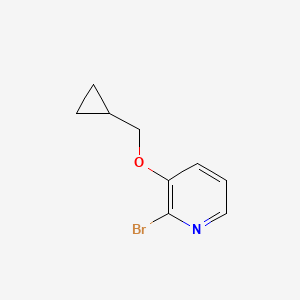
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B1374962.png)
![3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-C]pyrrole-1,4(2H,5H)-dione](/img/structure/B1374964.png)
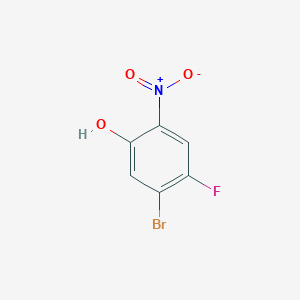
![(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B1374968.png)
